Phenolphthalein diphosphate calcium salt

Description

Significance of Phosphatases in Contemporary Biochemical Research

Phosphatases are a class of hydrolase enzymes essential for many biological functions. gbiosciences.com They catalyze the removal of phosphate (B84403) groups from molecules, a process known as dephosphorylation. researchgate.net This action is the counterpart to phosphorylation by kinases, and together, these two enzyme families direct a fundamental form of post-translational modification that is crucial to the cell's regulatory network. gbiosciences.com The dynamic interplay between kinases and phosphatases acts as a molecular switch, rapidly turning cellular signals and processes on or off. researchgate.net

In modern biochemical research, phosphatases are of paramount importance. They are integral to the regulation of cell signaling pathways, metabolism, cell cycle control, and gene expression. researchgate.netmabtech.com For example, protein phosphatase 1 (PP1) is involved in regulating glycogen (B147801) metabolism, while others, like CDC25, regulate the cell cycle. researchgate.netmabtech.com Given their central role in cellular regulation, the dysfunction of phosphatases is implicated in numerous diseases, making them a significant area of interest for pharmaceutical research and the development of diagnostic tools. gbiosciences.com

Evolution of Chromogenic and Fluorogenic Substrates in Enzymatic Assays

The detection and quantification of enzymatic activity are foundational to biochemical analysis. The evolution of enzyme substrates has been marked by a continuous drive towards greater sensitivity, specificity, and ease of use. Early methods often relied on complex procedures to measure the products of enzymatic reactions. The development of chromogenic and fluorogenic substrates represented a major leap forward. chemicalbook.com

Chromogenic substrates are compounds that are colorless until acted upon by an enzyme, which releases a colored product (a chromophore). hawaii.edu This color change can be easily measured using a spectrophotometer, allowing for straightforward quantification of enzyme activity. hawaii.edu Fluorogenic substrates operate on a similar principle but release a fluorescent product (a fluorophore), which can be detected with much higher sensitivity using a fluorometer. chemicalbook.comhach.com These methods enable the specific and rapid detection of a variety of bacterial and cellular enzymatic activities, often directly on isolation plates or in cell suspensions. chemicalbook.com

Historical Context of Phenolphthalein (B1677637) Phosphate Derivatives in Enzymology

Phenolphthalein, discovered in 1871 by Adolf von Baeyer, has a long history as a pH indicator, famously turning from colorless in acidic solutions to pink in basic solutions. creative-diagnostics.comthermofisher.com Its utility in enzymology began with its derivatization into a phosphatase substrate. Phenolphthalein diphosphate (B83284) was first introduced as a substrate for phosphatases by King in the 1940s. google.com Subsequently, Huggins and Talalay applied it for the quantitative determination of enzyme activities in 1945. google.com

The principle was simple yet effective: the phosphatase enzyme cleaves the phosphate groups from the phenolphthalein diphosphate molecule. The resulting free phenolphthalein is colorless at the acidic or neutral pH at which the enzyme is active. By adding an alkali to stop the reaction and raise the pH, the liberated phenolphthalein reveals itself through the development of its characteristic pink or red color, the intensity of which is proportional to the enzyme's activity. dspmuranchi.ac.in This method provided a visually discernible and quantifiable endpoint for phosphatase assays. The monophosphate derivative, phenolphthalein monophosphate, was also evaluated and used under routine clinical laboratory conditions for determining serum alkaline phosphatase. aatbio.com

Conceptual Framework of Phenolphthalein Diphosphate Calcium Salt as a Diagnostic Reagent and Research Tool

The conceptual framework for using phenolphthalein diphosphate as a diagnostic and research tool is built upon its function as a reporter molecule for phosphatase activity. The substrate itself is colorless and stable. When a sample containing a phosphatase (e.g., from a bacterial culture, a tissue homogenate, or an enzyme-linked antibody) is introduced, the enzyme catalyzes the hydrolysis of the phosphate esters. nih.gov

This enzymatic action liberates phenolphthalein. nih.gov The detection of this product is then triggered by shifting the solution to an alkaline pH, which causes the deprotonation of the phenolphthalein molecule and the formation of a pink-colored quinoid structure with a strong absorbance maximum. thermofisher.com This distinct color change provides a clear, qualitative indication of phosphatase presence or a quantitative measure of its activity when compared to a standard. Its application ranges from identifying phosphatase-producing bacteria like Staphylococcus aureus on agar (B569324) plates to its potential use in enzyme-linked immunosorbent assays (ELISAs). excedr.com The calcium salt form is utilized to provide stability and appropriate solubility for these applications.

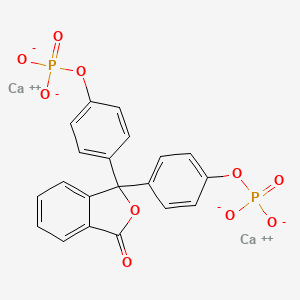

Structure

3D Structure of Parent

Properties

IUPAC Name |

dicalcium;[4-[3-oxo-1-(4-phosphonatooxyphenyl)-2-benzofuran-1-yl]phenyl] phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16O10P2.2Ca/c21-19-17-3-1-2-4-18(17)20(28-19,13-5-9-15(10-6-13)29-31(22,23)24)14-7-11-16(12-8-14)30-32(25,26)27;;/h1-12H,(H2,22,23,24)(H2,25,26,27);;/q;2*+2/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXVXXIGRDFWXEP-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)OC2(C3=CC=C(C=C3)OP(=O)([O-])[O-])C4=CC=C(C=C4)OP(=O)([O-])[O-].[Ca+2].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12Ca2O10P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80241499 | |

| Record name | Dicalcium isobenzofuran-3,3-diylbis(p-phenylene) bis(phosphate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80241499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

554.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94465-66-4 | |

| Record name | Dicalcium isobenzofuran-3,3-diylbis(p-phenylene) bis(phosphate) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094465664 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dicalcium isobenzofuran-3,3-diylbis(p-phenylene) bis(phosphate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80241499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dicalcium isobenzofuran-3,3-diylbis(p-phenylene) bis(phosphate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.095.730 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Physicochemical Characterization for Academic Research

Chemical Synthesis Pathways of Phenolphthalein (B1677637) Diphosphate (B83284) Calcium Salt

The synthesis of phenolphthalein diphosphate calcium salt is a multi-step process that begins with the creation of the phenolphthalein molecule, followed by phosphorylation to introduce diphosphate groups, and concluding with the precipitation of the calcium salt. Each stage requires careful control of reaction conditions to ensure a high yield and purity of the final product.

The foundational step in producing this compound is the synthesis of phenolphthalein itself. This is typically achieved through the condensation of phthalic anhydride (B1165640) with two equivalents of phenol (B47542). wikipedia.org The reaction is catalyzed by an acid, such as concentrated sulfuric acid or zinc chloride. ntu.edu.twscienceinfo.com Discovered by Adolf von Baeyer in 1871, this electrophilic aromatic substitution reaction involves the protonated phthalic anhydride acting as the electrophile, which then attacks the electron-rich phenol rings. ntu.edu.twscienceinfo.com The hydroxyl group of phenol is an electron-donating group, which activates the aromatic ring for electrophilic substitution, directing the incoming electrophile to the ortho and para positions. ntu.edu.tw

The general chemical equation for this reaction is:

C₈H₄O₃ (Phthalic Anhydride) + 2C₆H₆O (Phenol) → C₂₀H₁₄O₄ (Phenolphthalein) + H₂O

This condensation reaction is typically carried out by heating the mixture. youtube.com After the reaction is complete, the crude phenolphthalein is then purified. youtube.com

The subsequent step involves the phosphorylation of the phenolphthalein molecule. This process introduces phosphate (B84403) groups onto the phenolic oxygen atoms of phenolphthalein. google.com Phosphorylation is a crucial reaction in biochemistry, often involving the transfer of a phosphoryl group from a donor molecule, like ATP, to a hydroxyl group. wikipedia.orggonzaga.edu In a laboratory setting, various phosphorylating agents can be employed. One common method involves the use of dibenzyl chlorophosphonate. lookchem.com

The reaction involves the attachment of phosphate groups to the hydroxyl moieties of phenolphthalein, resulting in the formation of phenolphthalein diphosphate. google.com This transformation is significant as it renders the molecule more water-soluble and alters its chemical properties, making it a suitable substrate for certain enzymatic assays. google.com

The final step in the synthesis is the formation of the calcium salt of phenolphthalein diphosphate. This is achieved through a precipitation reaction. After the phosphorylation is complete, the resulting phenolphthalein diphosphate is typically in a solution. The addition of a soluble calcium salt, such as calcium chloride, to this solution leads to the precipitation of the less soluble this compound.

The solubility of calcium phosphate salts is highly dependent on the pH of the solution. nih.govnih.gov Generally, calcium phosphates are less soluble in neutral to alkaline conditions. mdpi.comekb.eg Therefore, controlling the pH during the precipitation process is critical to maximize the yield of the desired calcium salt. The process involves carefully adjusting the pH to a range where the calcium salt of phenolphthalein diphosphate is least soluble, causing it to precipitate out of the solution. The precipitate is then collected, washed, and dried to yield the final product.

The purity and yield of this compound are significantly influenced by several reaction parameters throughout the synthesis process.

Key Parameters Influencing Synthesis:

| Parameter | Influence on Purity and Yield |

| Temperature | In the initial synthesis of phenolphthalein, temperature control is crucial to prevent side reactions and decomposition. During phosphorylation, lower temperatures (e.g., at most 4°C) can be employed to control the reaction rate and minimize by-product formation. google.com |

| pH | The pH is a critical factor, particularly during the calcium salt precipitation. The solubility of calcium phosphate compounds is highly pH-dependent, with precipitation being favored at specific pH ranges. nih.govmdpi.comekb.egnih.gov Precise pH control is necessary to ensure maximum precipitation and yield. |

| Reactant Stoichiometry | The molar ratio of reactants, such as the Ca/P ratio during precipitation, directly affects the composition of the final product. mdpi.comekb.eg Deviations from the optimal stoichiometry can lead to the formation of different calcium phosphate phases or incomplete salt formation. |

| Stirring/Agitation | Constant stirring during the reaction, especially during precipitation, is important to ensure homogeneity and promote uniform crystal growth, which can affect the purity and filterability of the final product. google.comresearchgate.net |

| Purification Methods | The choice of purification techniques at each step, such as recrystallization of the phenolphthalein precursor and washing of the final calcium salt precipitate, is vital for removing impurities and achieving a high-purity compound. google.com |

By carefully controlling these parameters, researchers can optimize the synthesis of this compound to achieve high purity and yield suitable for academic research applications.

Advanced Spectroscopic and Analytical Techniques for Compound Elucidation

The structural integrity and purity of synthesized this compound are confirmed using a variety of advanced spectroscopic and analytical techniques. These methods provide detailed information about the molecular structure and the presence of any impurities.

Spectrophotometry is a fundamental technique used to verify the structure and assess the purity of this compound. This method relies on the principle that molecules absorb light at specific wavelengths.

The core structure of phenolphthalein exhibits a characteristic absorption spectrum that changes with pH. In its acidic form, phenolphthalein is colorless, but in a basic solution, it deprotonates to form a pink-colored quinoid structure, which has a strong absorbance in the visible region of the spectrum. wikipedia.orgntu.edu.tw The introduction of phosphate groups and the formation of the calcium salt can cause shifts in the absorption maxima (λmax).

Spectrophotometric Analysis Data:

| Technique | Application | Expected Observations |

| UV-Visible Spectroscopy | Structural verification and purity assessment. | The UV-Vis spectrum of this compound would be expected to show characteristic absorption bands. The λmax may differ from that of unmodified phenolphthalein. The absence of absorption peaks corresponding to known impurities can indicate the purity of the sample. |

| Infrared (IR) Spectroscopy | Identification of functional groups. | The IR spectrum would confirm the presence of key functional groups, such as P-O bonds from the phosphate groups, C=O from the lactone ring, and aromatic C-H bonds. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural elucidation. | ¹H and ³¹P NMR spectroscopy would provide detailed information about the arrangement of protons and phosphorus atoms in the molecule, confirming the successful phosphorylation at the phenolic hydroxyl groups. nih.gov |

By comparing the obtained spectra with those of known standards or through detailed spectral analysis, the precise structure and purity of the synthesized this compound can be unequivocally determined.

Chromatographic Techniques for Separation and Identification

Chromatographic methods are essential for assessing the purity of this compound and for separating it from its parent compound, phenolphthalein, and other potential impurities. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are two commonly employed techniques. ispub.comresearchgate.net

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful tool for the quantitative analysis of phenolphthalein derivatives. researchgate.net A C18 column is typically used as the stationary phase, which effectively separates compounds based on their hydrophobicity. The mobile phase often consists of a mixture of an aqueous buffer (such as potassium dihydrogen orthophosphate adjusted to an acidic pH) and an organic solvent like methanol. researchgate.net The ratio of these components is optimized to achieve adequate separation. Detection is commonly performed using a UV-Vis spectrophotometer, as the aromatic rings in the molecule exhibit strong absorbance in the ultraviolet range. researchgate.net

Thin-Layer Chromatography (TLC): TLC offers a rapid and cost-effective method for qualitative analysis. ispub.com For the separation of phenolphthalein and its derivatives, silica (B1680970) gel plates serve as the stationary phase. A variety of solvent systems can be used as the mobile phase, with mixtures such as chloroform:acetone or ethyl acetate:methanol:ammonia (B1221849) being effective. oaji.net After developing the chromatogram, the separated spots can be visualized. While phenolphthalein itself can be visualized as a pink spot by exposing the plate to ammonia vapor, the diphosphate salt may require a different visualization agent or observation under UV light. ispub.comoaji.net

Table 1: Typical Chromatographic Conditions for Analysis

| Parameter | High-Performance Liquid Chromatography (HPLC) | Thin-Layer Chromatography (TLC) |

|---|---|---|

| Stationary Phase | C18 Reversed-Phase Column | Silica Gel Plate |

| Mobile Phase | Methanol / Phosphate Buffer Mixture researchgate.net | Chloroform / Acetone or Ethyl Acetate / Methanol / Ammonia oaji.net |

| Detection | UV-Vis Spectrophotometry researchgate.net | UV Light or Chemical Spray Reagent (e.g., Ammonia Vapor) ispub.comoaji.net |

| Application | Quantitative Purity Assessment | Qualitative Identification & Purity Check |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Confirmation

NMR spectroscopy is indispensable for the unambiguous confirmation of the molecular structure of this compound. Both ¹H NMR and ³¹P NMR provide critical information.

¹H NMR Spectroscopy: The ¹H NMR spectrum of the parent phenolphthalein shows characteristic signals for the aromatic protons. chemicalbook.com Upon phosphorylation, the chemical shifts of the protons on the hydroxyphenyl rings are expected to change significantly. The protons ortho and meta to the phosphate group will experience shifts due to the electron-withdrawing nature of the phosphate ester. These shifts provide direct evidence of the successful phosphorylation at the phenolic hydroxyl groups. The spectra are typically recorded in a solvent like DMSO-d₆. chemicalbook.com

³¹P NMR Spectroscopy: Given the presence of phosphorus atoms, ³¹P NMR is a highly specific and sensitive technique for characterizing this compound. oxinst.com It provides direct information about the chemical environment of the phosphorus nuclei. A single signal in the ³¹P{¹H} (proton-decoupled) spectrum would confirm the presence of a single type of phosphate environment, as expected for the symmetrical diphosphate structure. The chemical shift of this signal is characteristic of organophosphate esters and helps to distinguish it from potential inorganic phosphate impurities. oxinst.com

Table 2: Expected ¹H NMR and ³¹P NMR Data (in DMSO-d₆)

| Nucleus | Compound | Expected Chemical Shift (δ, ppm) | Key Information |

|---|---|---|---|

| ¹H | Phenolphthalein | ~9.7 (s, -OH), 7.9-6.7 (m, aromatic) chemicalbook.com | Phenolic -OH peak disappears; shifts in aromatic signals confirm esterification. |

| ¹H | Phenolphthalein Diphosphate | Aromatic signals shifted compared to parent | Confirmation of phosphorylation at the phenolic sites. |

| ³¹P | Phenolphthalein Diphosphate | Characteristic signal in the organophosphate region | Direct detection and confirmation of the phosphate groups. oxinst.com |

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

FTIR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound would show distinct differences from that of phenolphthalein.

The broad O-H stretching band of the phenolic groups in phenolphthalein (around 3300 cm⁻¹) would be absent in the fully substituted diphosphate ester. The most significant new features would be the appearance of strong absorption bands associated with the phosphate groups. emerginginvestigators.org These include:

P=O stretching: A strong band typically observed in the region of 1300-1200 cm⁻¹.

P-O-C (aryl) stretching: Strong, characteristic absorptions in the 1050-990 cm⁻¹ and 1200-1100 cm⁻¹ regions.

The characteristic C=O stretching vibration of the lactone ring in the phenolphthalein backbone would remain, typically around 1750 cm⁻¹. nist.gov

Table 3: Key FTIR Absorption Bands

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Significance |

|---|---|---|---|

| Lactone C=O | Stretch | ~1750 | Confirms presence of the core phenolphthalein structure. nist.gov |

| Phosphate P=O | Stretch | 1300 - 1200 | Indicates presence of the phosphate group. |

| Phosphate P-O-C | Stretch | 1200 - 990 | Confirms the formation of the phosphate ester linkage to the aryl ring. emerginginvestigators.org |

| Aromatic C=C | Stretch | 1600 - 1450 | Characteristic of the aromatic rings. |

X-ray Diffraction (XRD) for Crystalline Structure and Phase Composition Analysis

Powder X-ray Diffraction (PXRD) is a crucial technique for analyzing the solid-state properties of this compound. As a salt, the compound is expected to be crystalline, and XRD provides a definitive method for confirming this crystallinity. researchgate.netcambridge.org

The analysis involves directing X-rays at a powdered sample and measuring the scattering angles, which produces a unique diffraction pattern. This pattern serves as a "fingerprint" for the specific crystalline phase. ijcmas.comthermofisher.com For this compound, XRD is used to:

Confirm Crystalline Structure: A pattern with sharp, well-defined peaks indicates a crystalline material, whereas a broad, featureless halo would suggest an amorphous solid.

Phase Identification: The obtained diffraction pattern can be compared against databases to confirm the identity of the material, provided a reference pattern exists. thermofisher.com

Purity Analysis: XRD can detect the presence of crystalline impurities, such as unreacted starting materials or different salt forms (e.g., hydrated vs. anhydrous phases). researchgate.netcambridge.org The technique is highly sensitive to different phosphate phases that may coexist in a sample. researchgate.net

The analysis of calcium phosphate salts by XRD is a well-established method for quality control, ensuring the correct phase composition and purity of the final product. acs.orgmdpi.com

Enzymatic Hydrolysis and Kinetic Studies of Phenolphthalein Diphosphate Calcium Salt

Substrate Specificity and Hydrolytic Profiles by Diverse Phosphatases

Phenolphthalein (B1677637) diphosphate (B83284) serves as a broad-spectrum substrate for various members of the phosphatase enzyme family. These enzymes, which catalyze the hydrolysis of phosphomonoesters, are ubiquitous in biological systems, playing critical roles in numerous physiological processes. The utility of phenolphthalein diphosphate lies in its ability to be hydrolyzed by different phosphatases, including alkaline and acid phosphatases, from various organisms and tissues. The rate and efficiency of this hydrolysis, however, are dependent on the specific enzyme, its source, and the prevailing reaction conditions.

Alkaline phosphatases (ALPs) are a group of enzymes that exhibit optimal activity at alkaline pH levels. They are found in numerous organisms, from bacteria to humans, with significant concentrations in the liver, bone, intestine, and placenta in mammals. researchgate.netresearchgate.net While phenolphthalein diphosphate is a well-established substrate for ALP, detailed kinetic studies providing specific Michaelis-Menten parameters (Kₘ and Vₘₐₓ) for this particular substrate are not extensively documented in publicly available literature.

To illustrate the typical kinetic behavior of ALP, data for a more commonly studied substrate, p-nitrophenyl phosphate (B84403) (pNPP), is often used. The Michaelis-Menten constant (Kₘ) is an inverse measure of the enzyme's affinity for its substrate, while the maximum velocity (Vₘₐₓ) represents the maximum rate of the reaction when the enzyme is saturated with the substrate. niscpr.res.in For calf intestinal alkaline phosphatase (CIAP), a widely studied enzyme, the kinetic parameters for pNPP hydrolysis vary with pH. For instance, at pH 9.5, the Kₘ has been reported as 4 x 10⁻⁴ M with a Vₘₐₓ of 1.6 µmoles min⁻¹ unit⁻¹. researchgate.net At a higher pH of 11, the Kₘ increases to 7.6 x 10⁻⁴ M, and the Vₘₐₓ rises to 3.12 µmoles min⁻¹ unit⁻¹. researchgate.net These values highlight the pH-dependent nature of ALP kinetics.

Interactive Table: Kinetic Parameters of Calf Intestinal Alkaline Phosphatase with p-Nitrophenyl Phosphate (pNPP)

| pH | Buffer | Kₘ (M) | Vₘₐₓ (µmoles min⁻¹ unit⁻¹) |

| 9.5 | 100 mM Glycine-NaOH | 4.0 x 10⁻⁴ | 1.6 |

| 11.0 | 50 mM Tris-HCl | 7.6 x 10⁻⁴ | 3.12 |

Note: This data is for the substrate p-nitrophenyl phosphate and is presented to illustrate the kinetic principles of alkaline phosphatase. Specific Kₘ and Vₘₐₓ values for phenolphthalein diphosphate calcium salt may differ.

Acid phosphatases (ACPs) are a family of enzymes that exhibit optimal catalytic activity in acidic environments. nih.gov They are widespread in nature, found in plants, animals, fungi, and bacteria, and play a crucial role in various metabolic processes by hydrolyzing phosphate esters. nih.govresearchgate.net Phenolphthalein diphosphate is a suitable substrate for assaying acid phosphatase activity. The hydrolysis of this substrate by ACPs typically shows a pH optimum in the range of 4.0 to 6.0. sigmaaldrich.com

For example, acid phosphatase extracted from germinating mung beans has an optimal pH of around 5 for the hydrolysis of phenolphthalein phosphate. researchgate.net Similarly, acid phosphatase from sweet potato exhibits a pH optimum of 5.5. The precise pH optimum can vary depending on the source of the enzyme and the specific isoenzyme present. At this optimal pH, the enzyme efficiently cleaves the phosphate groups from phenolphthalein diphosphate, a reaction that can be quantified by adding an alkali to develop the characteristic pink color of phenolphthalein.

Interactive Table: pH Optima for Acid Phosphatase from Various Sources

| Enzyme Source | Substrate | Optimal pH |

| Germinating Mung Beans | Phenolphthalein Phosphate | ~5.0 |

| Sweet Potato | p-Nitrophenyl Phosphate | 5.5 |

| Burkholderia gladioli | p-Nitrophenyl Phosphate | 6.0 |

Note: The optimal pH can be influenced by the buffer system and other experimental conditions.

Phenolphthalein diphosphate is a valuable tool in microbiology for the detection and differentiation of bacterial species based on their phosphatase activity. nih.govjaypeedigital.com Many bacteria produce phosphatases that can hydrolyze this substrate, and the presence and level of this activity can be a key characteristic for identification.

For instance, Staphylococcus aureus, a significant human pathogen, is known to produce phosphatase that readily hydrolyzes phenolphthalein diphosphate. youtube.commdpi.com This activity can be used to distinguish it from many other staphylococcal species that are phosphatase-negative. The hydrolysis pattern can be species-specific. Studies have shown that various anaerobic bacteria also exhibit phosphatase activity with differing pH optima; for example, Bacteroides fragilis and Bacteroides melaninogenicus show strong phosphatase activity at an alkaline pH of 8.6. nih.gov The use of agar (B569324) media containing phenolphthalein diphosphate allows for a visual screening of phosphatase-producing colonies, which, upon exposure to an alkaline environment, develop a distinct pink coloration. mdpi.com

Beyond the broadly classified alkaline and acid phosphatases, specific isoenzymes found in different tissues also exhibit activity towards phenolphthalein diphosphate.

Intestinal Alkaline Phosphatase (IAP): This isoenzyme is highly expressed in the small intestine and is known for its broad substrate specificity. nih.gov While detailed kinetic data for phenolphthalein diphosphate is scarce, IAP is known to hydrolyze a variety of phosphate esters and is expected to be active on this substrate. nih.govnih.gov Studies on calf intestinal alkaline phosphatase (CIAP) using pNPP as a substrate have shown it to be a highly active enzyme. niscpr.res.inresearchgate.net

Placental Alkaline Phosphatase (PLAP): PLAP is another key isoenzyme, particularly abundant during pregnancy. wikipedia.orgwikipedia.org It shares structural and functional similarities with other alkaline phosphatases and is also characterized by a broad substrate specificity. wikipedia.org Given its role in hydrolyzing various phosphomonoesters, it is presumed to be capable of hydrolyzing phenolphthalein diphosphate.

Tartrate-Resistant Acid Phosphatase (TRAP): TRAP is a key enzyme in bone metabolism, primarily expressed by osteoclasts, and is resistant to inhibition by tartrate. nih.govtakarabio.com It is an acid phosphatase that can hydrolyze a range of phosphomonoesters. While its primary physiological substrates are related to bone matrix proteins, its broad specificity suggests it may also hydrolyze synthetic substrates like phenolphthalein diphosphate under acidic conditions. nih.gov

Mechanistic Investigations of Phosphate Ester Cleavage

The enzymatic hydrolysis of phenolphthalein diphosphate by phosphatases follows a general mechanism for phosphate ester cleavage. This process typically involves a two-step reaction.

The first step is the nucleophilic attack by an activated amino acid residue in the enzyme's active site (commonly a serine, cysteine, aspartate, or histidine) on the phosphorus atom of the phosphate group. This leads to the formation of a covalent phospho-enzyme intermediate and the release of the first product, phenolphthalein monophosphate.

Environmental and Biochemical Factors Influencing Enzymatic Hydrolysis Rates

The rate of enzymatic hydrolysis of this compound is influenced by several environmental and biochemical factors that affect enzyme activity in general.

Temperature: Enzyme activity generally increases with temperature up to an optimal point. Beyond this temperature, the enzyme begins to denature, leading to a rapid loss of activity. The optimal temperature for phosphatases can vary; for instance, calf intestinal alkaline phosphatase has a high-temperature optimum of 45°C at pH 11. researchgate.net

Substrate Concentration: The rate of an enzyme-catalyzed reaction increases with substrate concentration until the enzyme becomes saturated with the substrate. niscpr.res.in At this point, the reaction reaches its maximum velocity (Vₘₐₓ). The relationship between reaction rate and substrate concentration is described by the Michaelis-Menten equation.

Enzyme Concentration: The rate of reaction is directly proportional to the enzyme concentration, provided that the substrate is not a limiting factor.

Inhibitors and Activators: The presence of certain ions or molecules can inhibit or activate phosphatase activity. For example, phosphate, a product of the reaction, can act as a competitive inhibitor. nih.gov Alkaline phosphatases often require divalent metal ions like zinc and magnesium as cofactors for their activity. researchgate.net Conversely, substances like tartrate can inhibit most acid phosphatases, with the notable exception of TRAP. nih.gov

Impact of pH and Ionic Strength on Enzyme-Substrate Interaction

The interaction between alkaline phosphatase and its substrate, this compound, is highly sensitive to the pH and ionic strength of the reaction medium. These factors directly influence the ionization states of both the enzyme's active site residues and the substrate, thereby affecting binding affinity and catalytic efficiency. lsbu.ac.uk

The activity of alkaline phosphatase is markedly pH-dependent, with optimal activity typically observed in alkaline conditions, generally between pH 8 and 10. sigmaaldrich.com As the pH increases from neutral towards the optimum, a substantial increase in enzyme activity is observed. This is because the ionization state of critical amino acid residues within the catalytic site is altered, which can lead to a more favorable conformation for substrate binding and catalysis. Studies using analogous substrates like p-nitrophenyl phosphate (pNPP) have shown that both the maximum reaction velocity (Vmax) and the Michaelis constant (Km) of the enzyme tend to increase as the pH is raised from 7.0 to 9.0. An increasing Vmax indicates a higher catalytic rate, while an increasing Km suggests a lower binding affinity between the enzyme and the substrate. This may indicate a conformational relaxation of the enzyme's active site, allowing for an increased rate of catalysis.

Table 1: Effect of pH on Alkaline Phosphatase Kinetic Parameters Data conceptualized from trends observed with p-nitrophenyl phosphate substrate.

| pH | Vmax (Relative Units) | Km (Relative Units) |

|---|---|---|

| 7.0 | 1.0 | 1.0 |

| 7.5 | 1.8 | 1.5 |

| 8.0 | 2.2 | 2.0 |

| 8.5 | 2.5 | 2.4 |

Ionic strength also plays a critical role in modulating the enzyme-substrate interaction. lsbu.ac.uk The binding of a charged substrate like phenolphthalein diphosphate to the active site of alkaline phosphatase often involves electrostatic interactions. Increasing the ionic strength of the solution can weaken these interactions by shielding the charges on both the enzyme and the substrate. lsbu.ac.uknih.gov This typically results in a decreased affinity of the enzyme for its substrate. nih.govresearchgate.net For instance, studies on Na,K-ATPase have shown that the dissociation constant (Kdiss) for the substrate ADP increases significantly with rising ionic strength, indicating weaker binding. nih.gov A similar principle applies to the alkaline phosphatase system, where changes in salt concentration affect the electrostatic forces important for the formation of the enzyme-substrate complex. nih.gov

Table 2: Effect of Ionic Strength on Substrate Binding Affinity (Kdiss) Data conceptualized from trends observed with ADP binding to Na,K-ATPase. nih.gov

| Ionic Strength (M) | Kdiss (μM) |

|---|---|

| 0.075 | 0.3 |

| 0.150 | 1.2 |

| 0.300 | 4.5 |

Role of Divalent Cations (e.g., Mg²⁺, Ca²⁺) on Enzyme Activity and Stability

Alkaline phosphatase is a metalloenzyme that requires divalent cations for its catalytic activity and structural stability. sigmaaldrich.comacademicjournals.org The specific roles of magnesium (Mg²⁺) and calcium (Ca²⁺) are particularly significant in the hydrolysis of this compound.

Magnesium ions are well-established activators of most alkaline phosphatases. academicjournals.org The binding of Mg²⁺ can enhance the catalytic activity of the enzyme, often in a concentration-dependent manner. researchgate.net Mg²⁺ is believed to play a role in maintaining the structural integrity of the enzyme and may participate directly or indirectly in the catalytic mechanism. academicjournals.org Furthermore, the binding of Mg²⁺ can induce a slow conformational change in the enzyme, converting it to a more stable, low-lability form. nih.gov This "kinetic stability" provided by magnesium ions helps protect the enzyme from denaturation. nih.gov The presence of Mg²⁺ has been shown to increase the Vmax of the enzyme, indicating its role in promoting a higher catalytic turnover rate. academicjournals.org

Table 3: Effect of Mg²⁺ Concentration on Alkaline Phosphatase Activity Data conceptualized from trends observed with p-nitrophenyl phosphate substrate. researchgate.net

| MgCl₂ Concentration (mM) | Relative Enzyme Activity (%) |

|---|---|

| 0 | 100 |

| 2 | 140 |

| 4 | 175 |

| 6 | 200 |

| 8 | 215 |

The role of calcium ions (Ca²⁺) is more complex and can be synergistic or inhibitory depending on the specific enzyme and the presence of other cations. nih.gov While some alkaline phosphatases require zinc and either magnesium or calcium for activity, high concentrations of Ca²⁺ can be inhibitory, particularly in the presence of Mg²⁺. sigmaaldrich.comnih.gov This inhibition may occur because Ca²⁺ competes with and displaces Mg²⁺ from its binding site on the enzyme. nih.gov However, the substrate itself is a calcium salt, which ensures the availability of Ca²⁺ in the reaction medium. In some biological contexts, such as bone mineralization, the enzymatic hydrolysis of phosphate esters by alkaline phosphatase is a key step in the formation of calcium phosphate minerals like hydroxyapatite (B223615). rsc.org In studies with rat osseous plate alkaline phosphatase, Ca²⁺ alone had no effect on the apoenzyme, but it was inhibitory in the presence of Mg²⁺. nih.gov Conversely, the release of alkaline phosphatase from human osteoblast-like cells has been shown to be inversely proportional to the concentration of extracellular Ca²⁺. nih.gov

Table 4: Interactive Effects of Ca²⁺ and Mg²⁺ on Alkaline Phosphatase Specific Activity Data based on studies of rat osseous plate alkaline phosphatase. nih.gov

| Ca²⁺ Concentration | Mg²⁺ Concentration | Specific Activity (U/mg) | Effect |

|---|---|---|---|

| 0 | 0 | Inactive | Apoenzyme |

| 0 | 10 µM | ~470 | Activation by Mg²⁺ |

| Increasing | 10 µM | Decreasing | Inhibition by Ca²⁺ (Displacement of Mg²⁺) |

Advanced Analytical Applications in Biochemical Assays and Research Diagnostics

Quantitative Enzymatic Activity Assays Utilizing Phenolphthalein (B1677637) Diphosphate (B83284) Calcium Salt

The quantification of enzyme activity is a cornerstone of biochemical and clinical research. Phenolphthalein diphosphate calcium salt is a chromogenic substrate well-suited for assays measuring enzymes like alkaline and acid phosphatases.

The principle behind using phenolphthalein diphosphate in colorimetric and spectrophotometric assays is straightforward and robust. Phosphatase enzymes catalyze the hydrolysis of the phenolphthalein diphosphate substrate, removing the phosphate (B84403) groups to produce free phenolphthalein and inorganic phosphate. pogo-app.co.uk In its deprotonated form under alkaline conditions (typically pH > 8.2), phenolphthalein exhibits a strong pink color. wikipedia.org This color change is the basis for quantification.

The intensity of the pink color is directly proportional to the amount of phenolphthalein released, which in turn is proportional to the phosphatase activity. This relationship allows for the quantitative measurement of enzyme activity using a spectrophotometer or colorimeter. The absorbance of the pink product is typically measured at a wavelength of 550 nm. sserc.org.ukscirp.org

A typical assay protocol involves the following steps:

Preparation of a buffered solution at the optimal pH for the specific phosphatase being assayed (e.g., pH 5 for acid phosphatase or pH > 8 for alkaline phosphatase). pogo-app.co.uk

Addition of the enzyme sample (e.g., serum, cell lysate, or purified enzyme) to the buffer.

Initiation of the reaction by adding a known concentration of this compound.

Incubation of the reaction mixture for a specific period at a controlled temperature (e.g., 37°C). iosrjournals.org

Termination of the reaction and color development by adding an alkaline solution, such as sodium carbonate, which raises the pH to above 10. sserc.org.uk This step serves the dual purpose of stopping the enzyme activity and ensuring the phenolphthalein is in its colored anionic form. sserc.org.uk

Measurement of the absorbance of the resulting pink solution at 550 nm.

The enzyme activity is then calculated based on the change in absorbance over time, compared against a standard curve.

| Parameter | Description | Typical Value/Condition | Reference |

|---|---|---|---|

| Substrate | Phenolphthalein Diphosphate | - | pogo-app.co.uk |

| Enzyme | Acid or Alkaline Phosphatase | - | pogo-app.co.uk |

| Product | Phenolphthalein | Pink in alkaline solution | sserc.org.uk |

| Detection Wavelength (λmax) | Wavelength of maximum absorbance for pink phenolphthalein | 550 nm | sserc.org.ukscirp.org |

| Optimal pH (Color) | pH required for phenolphthalein to exhibit color | > 8.2 | wikipedia.org |

| Stopping Reagent | Alkaline solution to stop the reaction and develop color | Sodium Carbonate (Na2CO3) | sserc.org.uk |

Enzymatic assays using phenolphthalein diphosphate can be designed as either end-point or kinetic methodologies, each with distinct advantages. patsnap.com

End-point assays measure the total amount of product formed after a fixed incubation period. tipbiosystems.com The reaction is stopped, and a single measurement of absorbance is taken. This method is straightforward and well-suited for high-throughput screening where many samples are analyzed simultaneously. patsnap.com Optimization of an end-point assay involves determining the ideal incubation time and substrate and enzyme concentrations to ensure the reaction remains within the linear range, where product formation is proportional to enzyme concentration.

Kinetic assays , in contrast, involve continuous monitoring of the reaction over time. tipbiosystems.com Absorbance readings are taken at regular intervals as the product is formed. The rate of the reaction (the change in absorbance per unit of time) is then calculated from the linear phase of the reaction progress curve. pathoindia.com This approach provides more detailed information about the enzyme's catalytic properties. patsnap.com A significant advantage of kinetic assays is their ability to identify false positives and interfering compounds that might affect a single end-point reading but show a non-linear or unusual reaction profile over time. windows.net

Optimization of both assay types requires careful consideration of several factors to ensure accuracy and reliability. nih.gov These include:

pH and Buffer: The pH must be maintained at the optimum for the enzyme's activity.

Temperature: Consistent temperature control is critical, as enzyme activity is highly temperature-dependent.

Substrate Concentration: The concentration of this compound should be sufficient to saturate the enzyme (for measuring Vmax) but not so high as to cause substrate inhibition.

Enzyme Concentration: The amount of enzyme must be low enough to ensure the reaction rate is linear over the measurement period. patsnap.com

| Methodology | Principle | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| End-Point Assay | Measures total product after a fixed time. | Simple, high-throughput, cost-effective. | Susceptible to interference, less kinetic data. | patsnap.comtipbiosystems.com |

| Kinetic Assay | Continuously monitors product formation over time. | Provides detailed kinetic data, identifies interfering compounds, greater accuracy. | More complex data analysis, may require specialized equipment. | patsnap.compathoindia.comwindows.net |

To ensure that results from enzymatic assays are accurate, reproducible, and comparable across different laboratories, rigorous standardization and calibration are essential. fishersci.comnih.gov The goal is to create a traceability chain from the routine laboratory measurement to a higher-order reference procedure. nih.gov

The primary method for calibration in a quantitative phosphatase assay is the creation of a standard curve. This involves preparing a series of solutions with known concentrations of the product, in this case, phenolphthalein. The absorbance of each standard is measured under the same conditions as the enzyme assay (i.e., in the same alkaline buffer). A graph of absorbance versus concentration is then plotted, which should yield a linear relationship according to the Beer-Lambert law. The concentration of phenolphthalein produced in the unknown enzyme samples can then be determined by interpolating their absorbance values on this curve.

Key steps in the standardization and calibration process include:

Preparation of a Phenolphthalealein Standard Curve: A stock solution of phenolphthalein is serially diluted to create a range of concentrations. The absorbance of these standards is measured at 550 nm to generate a calibration curve.

Use of Reference Materials: For clinical applications, commercially available enzyme calibrators or control sera with assigned activity values traceable to reference methods can be used. nvkc.nl These materials are analyzed alongside unknown samples to validate the assay's performance and ensure accuracy.

Instrument Calibration: The spectrophotometer or plate reader used for absorbance measurements must be regularly calibrated to ensure its accuracy and linearity. patsnap.com

Assay Validation: The assay's performance characteristics, including linearity, precision, accuracy, and sensitivity (limit of detection), should be thoroughly validated.

By implementing these procedures, researchers can have confidence in the quantitative data obtained from phosphatase assays using this compound. fishersci.com

Qualitative Detection Methods and Histochemical Applications

Beyond precise quantification, this compound is also a valuable tool for the qualitative or semi-quantitative visual detection of phosphatase activity.

The distinct color change associated with phenolphthalein release provides a simple and rapid method for visually identifying the presence of phosphatase activity. nih.gov This principle is widely used in screening assays and histochemical staining. For instance, in microbiology, an indicator medium can be prepared containing phenolphthalein diphosphate. nih.gov Bacterial colonies that express phosphatase enzymes will hydrolyze the substrate, and upon exposure to an alkaline environment (e.g., ammonia (B1221849) vapor), these colonies will turn pink, allowing for easy identification and isolation of phosphatase-producing clones. nih.gov

In histochemistry, this substrate can be used to localize phosphatase activity within tissue sections. columbia.edu The procedure involves incubating a tissue slice with the substrate solution. The enzyme present in the tissue releases phenolphthalein, which can then be visualized as a pink or red deposit in the specific cells or regions where the enzyme is active. While this method provides valuable information on the localization of the enzyme, precise intracellular localization can be challenging due to potential diffusion of the product. columbia.edu

Integration of this compound into Biosensor Platforms for Enzyme Monitoring

Modern biosensor technology aims to create analytical devices that combine a biological recognition element (like an enzyme) with a physical transducer to generate a measurable signal. nih.gov this compound is a suitable substrate for integration into certain types of biosensors designed to monitor phosphatase activity.

In an enzyme-based biosensor for phosphatase, the enzyme itself is the target analyte. The biosensor would typically involve immobilizing the substrate, phenolphthalein diphosphate, onto a transducer surface. When a sample containing phosphatase is introduced, the enzyme catalyzes the hydrolysis of the immobilized substrate, releasing phenolphthalein. The transducer would then detect this product.

Potential transduction methods include:

Optical Biosensors: These could measure the color change directly by detecting the absorbance of the released phenolphthalein at 550 nm or its fluorescence under different pH conditions.

Electrochemical Biosensors: The released phenolphthalein or the change in local pH due to the reaction could potentially be detected electrochemically. For example, some platforms use enzymatic reactions that produce electroactive products, which are then detected at an electrode. mdpi.com

The development of such biosensors offers advantages in terms of potential for miniaturization, portability, and real-time monitoring of enzyme activity in various samples. The specific properties of phenolphthalein diphosphate make it a candidate substrate for these advanced diagnostic platforms.

Development of Research-Grade Reagents and Kits for Biochemical Analysis

The utility of this compound in biochemical assays has led to its incorporation into research-grade reagents and commercially available kits. The development of these products focuses on ensuring stability, reliability, and consistency for accurate and reproducible results in research and diagnostic settings. This process involves careful formulation of reagents, rigorous stability testing, and the implementation of stringent quality control measures.

The formulation of reagents containing this compound is a critical step that dictates the performance of the assay. These formulations are designed to maintain the integrity of the substrate and ensure optimal conditions for the enzymatic reaction. Key components of these reagents often include buffering agents to maintain the appropriate pH for alkaline phosphatase activity, and stabilizers to prevent degradation of the phenolphthalein diphosphate molecule. For instance, a kit for determining acid phosphatase might include a phenolphthalein bisphosphate tetrasodium (B8768297) solution, a developer solution, a coloring enhancing solution, a buffer solution, and a stabilizing solution. nih.gov

Stability is a crucial attribute of any research-grade reagent or diagnostic kit. Manufacturers conduct extensive stability testing to establish the shelf-life of the product and to define appropriate storage conditions. These studies assess the impact of various environmental factors, such as temperature and light, on the performance of the reagent over time. Both real-time and accelerated stability studies are often employed to predict the long-term stability of the product. The goal is to ensure that the kit performs within specified limits throughout its stated shelf life.

Quality control is an integral part of the manufacturing process for reagents and kits containing this compound. Each batch of product undergoes a series of tests to ensure it meets predefined quality standards. These tests typically assess parameters such as the purity of the phenolphthalein diphosphate, the performance of the reagent in a functional assay, and the lot-to-lot consistency of the product. By implementing robust quality control measures, manufacturers can provide researchers and diagnosticians with reliable tools for their work.

The performance characteristics of diagnostic kits are thoroughly evaluated to ensure they are fit for their intended purpose. This evaluation includes assessing the kit's sensitivity, specificity, precision, and accuracy. For example, in an Enzyme-Linked Immunosorbent Assay (ELISA), the performance of the kit would be validated by determining its ability to detect known concentrations of the target analyte and by assessing its susceptibility to interference from other substances. While specific performance data for ELISA kits utilizing this compound is not extensively published in comparative studies, the validation principles remain the same. The data generated from these validation studies provides users with the necessary information to interpret their results with confidence.

Interactive Data Table: Key Considerations in the Development of Phenolphthalein Diphosphate-Based Reagents and Kits

| Developmental Stage | Key Parameters and Considerations | Rationale |

| Reagent Formulation | pH, Buffer composition, Stabilizer concentration, Purity of phenolphthalein diphosphate | To ensure optimal enzyme activity, prevent substrate degradation, and maintain reagent integrity. |

| Stability Testing | Temperature, Light exposure, Humidity, Shelf-life determination (real-time and accelerated) | To establish appropriate storage conditions and guarantee reliable performance throughout the product's shelf life. |

| Quality Control | Purity analysis, Functional assays (e.g., enzyme kinetics), Lot-to-lot consistency, Contaminant testing | To ensure that each batch of the reagent or kit meets predefined specifications for performance and reliability. |

| Performance Validation | Sensitivity, Specificity, Precision (intra- and inter-assay), Accuracy, Linearity, Recovery | To characterize the performance of the assay and provide users with the necessary data to interpret results accurately. |

Role in Biochemical Pathway Research and Interactions with Calcium Phosphate Systems

Investigation of Phosphate (B84403) Metabolism and Dynamic Turnover in Biological Systems

The study of phosphate metabolism is critical to understanding fundamental cellular processes, as phosphate is integral to energy currency like ATP, nucleic acid structure, and signal transduction. Phosphatase enzymes are key regulators in these pathways, managing the availability of inorganic phosphate (Pi) by catalyzing the hydrolysis of organic phosphate esters. saps.org.uksserc.org.uk

Phenolphthalein (B1677637) diphosphate (B83284) is employed as a substrate to probe the activity of these phosphatases. mystrica.commystrica.com The enzymatic reaction releases phosphate groups from the substrate, which can be quantified to determine the rate of phosphate turnover. saps.org.uksserc.org.uk This allows researchers to investigate the dynamics of phosphate release into the metabolic pool, making it available for essential biochemical processes such as ATP synthesis and the phosphorylation of glucose. saps.org.uk

Research on end-product inhibition, a crucial regulatory mechanism in metabolic pathways, has utilized phenolphthalein diphosphate. pogo-app.co.uk Studies have shown that the phosphate released from the hydrolysis of this substrate can inhibit the phosphatase enzyme itself, demonstrating a negative feedback loop. mystrica.compogo-app.co.uk This application is particularly useful in educational and research settings to illustrate how metabolic pathways are tightly regulated. pogo-app.co.uk

Table 1: Application of Phenolphthalein Diphosphate in Phosphate Metabolism Studies

| Research Area | Role of Phenolphthalein Diphosphate | Finding |

|---|---|---|

| Phosphate Turnover | Serves as a substrate for phosphatase enzymes. saps.org.uknih.gov | Allows quantification of the rate of inorganic phosphate release into the metabolic pool. sserc.org.uk |

| Enzyme Kinetics | Provides a measurable, colorimetric endpoint for phosphatase activity. mystrica.com | Facilitates the study of factors affecting enzyme function, such as pH and substrate concentration. |

| Metabolic Regulation | Used to demonstrate end-product inhibition of phosphatases. pogo-app.co.uk | The phosphate released from its hydrolysis acts as an inhibitor, illustrating a key feedback mechanism. mystrica.com |

Contributions to Studies on Biomineralization Processes and Dynamics

Biomineralization is the process by which living organisms produce minerals, often to harden or stiffen existing tissues. The formation of calcium phosphate minerals, such as hydroxyapatite (B223615) in bone, is a key example of this process.

Alkaline phosphatase (ALP) plays a critical role in the mineralization of hard tissues like bone. hilarispublisher.comnih.gov This enzyme functions by increasing the local concentration of inorganic phosphate (Pi), a promoter of mineralization, and by hydrolyzing inorganic pyrophosphate (PPi), a potent inhibitor of hydroxyapatite crystal formation. hilarispublisher.comnih.govjosorge.com

Phenolphthalein diphosphate is used as a substrate to measure the activity of ALP in osteoblasts (bone-forming cells) and other mineralizing tissues. nih.gov The hydrolysis of the substrate by ALP provides a direct measure of the enzyme's capacity to generate the phosphate necessary for calcium phosphate precipitation. hilarispublisher.comjneonatalsurg.com By supplying phosphate ions, ALP facilitates the deposition of hydroxyapatite crystals onto the collagen matrix, which is essential for giving bones their strength and rigidity. hilarispublisher.comwikipedia.org The rate of phenolphthalein production from the substrate correlates with the osteogenic activity and the potential for mineralization. josorge.com Enzyme-induced calcium phosphate precipitation (EICPP) is a method that utilizes enzymatic reactions to drive the formation of calcium phosphate compounds. frontiersin.orgissmge.orgtaylorfrancis.com

Bacteria are significant contributors to the formation of calcium-phosphate minerals in various environments. frontiersin.org This process, often termed biologically induced mineralization, is frequently mediated by bacterial phosphatase enzymes. biorxiv.org These enzymes increase the local supersaturation of phosphate ions by hydrolyzing organic phosphorus sources, leading to the precipitation of calcium phosphates. frontiersin.org

Phenolphthalein diphosphate has been instrumental in studying these bacterial processes. It is incorporated into agar (B569324) media to create a simple and effective test for detecting phosphatase activity in bacterial colonies. nih.govresearchgate.netnih.govresearchgate.net Bacteria that produce phosphatases hydrolyze the phenolphthalein diphosphate, and in the presence of an indicator like methyl green, the phosphatase-producing colonies become distinctly colored. researchgate.netnih.gov This technique allows for the screening and identification of bacteria with mineralization potential. researchgate.net Studies on bacterial biofilms, such as those formed by E. coli, have demonstrated that bacterial alkaline phosphatase is essential for the precipitation of hydroxyapatite within the biofilm matrix when provided with a calcium and organic phosphate source. biorxiv.orgacs.orgbiorxiv.orgresearchgate.net

Research on Extracellular Matrix Remodeling and Calcium-Phosphate Interplay

The extracellular matrix (ECM) is a dynamic structure that undergoes constant remodeling, a process involving the synthesis and degradation of its components. This remodeling is crucial for tissue development, repair, and homeostasis. The interplay between cells and mineral deposits, such as basic calcium phosphate (BCP) crystals, can significantly influence ECM dynamics.

Research has shown that BCP crystals, which include forms like hydroxyapatite and octacalcium phosphate, can stimulate various cell types, including synovial fibroblasts and tenocytes, to produce enzymes that remodel the ECM. nih.govnih.govresearchgate.net Specifically, BCP crystals have been found to upregulate the expression of matrix metalloproteinases (MMPs), such as MMP-1 and MMP-13, which are enzymes capable of degrading collagen and other ECM components. nih.govnih.govresearchgate.net

The utility of phenolphthalein diphosphate calcium salt in this context is indirect but foundational. The enzymatic hydrolysis of the compound by cell-surface phosphatases provides a localized source of phosphate ions. These ions can then combine with calcium to form BCP crystals in situ. The subsequent interaction of these newly formed crystals with the cells can trigger signaling pathways, such as the Ras/MAPK pathway, leading to the induction of MMP gene expression and subsequent ECM remodeling. nih.gov This makes the compound a useful tool for creating experimental models to study the cellular responses to pathological microcalcification and its impact on tissue integrity. nih.govresearchgate.net

Table 2: BCP Crystal-Induced Expression of ECM Remodeling Enzymes

| Cell Type | BCP Crystal Effect | Induced Enzymes | Signaling Pathway Involved |

|---|---|---|---|

| Human Tenocytes | Upregulated gene expression. nih.gov | MMP-1, MMP-3, ADAMTS-4, TIMP-1. nih.govresearchgate.net | N/A |

| Synovial Fibroblasts | Potent inducer of MMPs. nih.gov | MMP-1, MMP-3, MMP-9, MMP-13. nih.govresearchgate.netpnas.org | Ras/MAPK/c-Fos/AP-1. nih.gov |

| Articular Chondrocytes | Induced MMP-13 mRNA and protein. researchgate.net | MMP-13. researchgate.net | ERK1/2, p38 MAPK, NF-κB. researchgate.net |

Application as a Probe in Metabolic Flux Analysis and Related Biochemical Pathways

Metabolic pathway analysis is a broad field that seeks to understand the complex network of biochemical reactions within a cell. While techniques like 13C-Metabolic Flux Analysis (MFA) directly trace the flow of atoms (like carbon) through pathways, other tools are needed to understand the regulation and dynamics of these systems. nih.govresearchgate.net

Phenolphthalein diphosphate serves as a valuable probe for assessing the activity of specific enzymatic nodes within larger metabolic networks. nih.govresearchgate.net Phosphatases are critical regulatory points in many pathways, and their activity can dictate the flow of metabolites. By using phenolphthalein diphosphate as a substrate, researchers can obtain quantitative data on the rate of phosphatase-catalyzed reactions. researchgate.netsigmaaldrich.com

This kinetic information is a crucial parameter for building and validating computational models of metabolic pathways. Understanding the rate of phosphate release helps to define the constraints and capabilities of a given pathway. For instance, in studies of end-product inhibition, phenolphthalein diphosphate is used to demonstrate how the output of a pathway can regulate its own activity, a fundamental concept in systems biology. pogo-app.co.uk Therefore, while not a direct tracer for flux analysis, the compound acts as an essential tool for characterizing the functional state and regulatory features of enzymes that are integral components of the metabolic networks under investigation. nih.govresearchgate.net

Future Directions and Emerging Research Avenues for Phenolphthalein Diphosphate Calcium Salt

Design and Synthesis of Novel Phenolphthalein (B1677637) Diphosphate (B83284) Analogs with Enhanced Properties

The core structure of phenolphthalein offers a versatile scaffold for chemical modification to produce novel analogs with superior properties. Future research is focused on synthesizing derivatives that exhibit enhanced solubility, greater sensitivity, and tailored specificity for different phosphatase isoenzymes. One approach involves the introduction of various substituents onto the phenyl rings of the phenolphthalein molecule. These modifications can alter the electronic properties of the chromophore released upon hydrolysis, potentially shifting the absorption maximum to different wavelengths to avoid interference from other sample components or to enable multiplexed assays.

Another avenue of exploration is the modification of the phosphate (B84403) groups themselves. Replacing the phosphate monoesters with other hydrolyzable groups could fine-tune the substrate's susceptibility to different classes of phosphatases. For instance, the synthesis of phenolphthalein derivatives with sulfate (B86663) or other ester linkages is being investigated. google.com.af Research into phenolphthalein derivatives has already demonstrated that structural changes can lead to varied biological activities, providing clues for designing more selective inhibitors or substrates. researchgate.net The goal is to create a portfolio of phenolphthalein-based substrates, each optimized for a specific application, from high-throughput screening to sensitive in-situ hybridization. biotium.com

| Analog Design Strategy | Objective | Potential Advantage |

| Ring Substitution | Modify electronic properties of the chromophore. | Shift in absorption wavelength, increased molar absorptivity (sensitivity). |

| Phosphate Group Modification | Alter susceptibility to enzymatic cleavage. | Enhanced specificity for different phosphatase families (e.g., acid vs. alkaline). |

| Introduction of Solubilizing Moieties | Improve aqueous solubility of the substrate and/or product. | Better performance in aqueous buffers, prevention of product precipitation issues. |

| Attachment of Targeting Ligands | Direct the substrate to specific cellular compartments or tissues. | Enables in-situ analysis of localized phosphatase activity. |

This table outlines potential strategies for the design of novel phenolphthalein diphosphate analogs and their expected benefits.

High-Throughput Screening Methodologies for Phosphatase Modulators (Activators and Inhibitors)

The simplicity and reliability of colorimetric assays make phenolphthalein diphosphate an ideal substrate for high-throughput screening (HTS) of phosphatase modulators. uba.ar Future advancements in this area will focus on miniaturizing the assay format, such as moving to 384-well or 1536-well plates, to increase throughput and reduce reagent costs. The development of automated liquid handling and detection systems will further streamline the screening process. documentsdelivered.com

Substrate activity screening (SAS) is an emerging technique where libraries of fragment-like molecules are screened to find new substrates for an enzyme. blogspot.com This approach can be applied to phosphatases using a library of phosphorylated compounds, and hits can then be converted into inhibitors by replacing the phosphate group with a non-hydrolyzable bioisostere. blogspot.com Phenolphthalein diphosphate can serve as a reference substrate in these screens. Furthermore, combining phenolphthalein diphosphate with other chromogenic or fluorogenic substrates in a single assay could allow for the simultaneous screening of modulators against multiple phosphatases, providing valuable information about inhibitor selectivity.

| HTS Assay Parameter | Current Standard | Future Direction |

| Plate Format | 96-well | 384-well, 1536-well |

| Detection Method | Spectrophotometry (end-point) | Kinetic spectrophotometry, multiplexed detection |

| Compound Libraries | Small molecules | Fragment libraries, diverse chemical scaffolds |

| Target Scope | Single phosphatase | Multiple phosphatases (selectivity profiling) |

This table compares current and future trends in high-throughput screening methodologies utilizing chromogenic phosphatase substrates.

Advanced Microscopy and Imaging Techniques Leveraging Chromogenic Substrates

While phenolphthalein diphosphate is primarily used in solution-based assays, its potential in advanced microscopy and imaging is an exciting area for future research. The enzymatic conversion of the soluble substrate into a colored, potentially precipitating product allows for the localization of phosphatase activity within cells and tissues. This principle is already used in immunohistochemistry with other chromogenic substrates like BCIP/NBT. biotium.comrevvity.com

Future research could focus on developing phenolphthalein diphosphate analogs that produce fluorescent precipitates, similar to the ELF (enzyme-labeled-fluorescence) substrates. researchgate.netresearchgate.net Such a reagent would combine the signal amplification of an enzymatic assay with the high resolution of fluorescence microscopy, enabling the visualization of phosphatase activity at the subcellular level with greater sensitivity than traditional fluorescently labeled antibodies. researchgate.net These advanced substrates could be used in techniques like super-resolution microscopy to map the precise location of active phosphatases in living cells, providing unprecedented insights into their biological roles.

Computational Modeling of Enzyme-Substrate Interactions and Reaction Pathways

Computational modeling provides a powerful tool to understand the intricate details of how phenolphthalein diphosphate interacts with the active site of a phosphatase. Molecular docking simulations can predict the binding orientation of the substrate and identify the key amino acid residues involved in its recognition and catalysis. nih.govsemanticscholar.org These studies have shown that docking interactions, often at sites distinct from the active center, are crucial for determining substrate specificity. researchgate.netnih.govbrandeis.edu

Future research will employ more advanced computational methods, such as quantum mechanics/molecular mechanics (QM/MM) simulations, to model the entire enzymatic reaction pathway. This will allow researchers to visualize the transition states of the dephosphorylation reaction and calculate the associated energy barriers. The insights gained from these models will be invaluable for the rational design of novel phenolphthalein diphosphate analogs with improved binding affinity and turnover rates. Furthermore, computational models can aid in the design of specific inhibitors by identifying pockets in the enzyme's structure that can be targeted by small molecules.

Integration with "Omics" Technologies for Comprehensive Biochemical Pathway Elucidation

The integration of data from phenolphthalein diphosphate-based assays with large-scale "omics" datasets (proteomics, metabolomics, transcriptomics) represents a powerful strategy for understanding complex biological systems. For example, changes in phosphatase activity measured using this substrate can be correlated with changes in protein expression levels (proteomics) or metabolite concentrations (metabolomics) under different physiological or pathological conditions.

Exploration of New Applications in Materials Science and Biotechnology (Non-clinical)

Beyond its traditional use in clinical diagnostics and biochemical research, the unique properties of phenolphthalein diphosphate and its derivatives could be harnessed for novel applications in materials science and biotechnology. The enzyme-triggered color change can be used as a sensitive detection mechanism in biosensors and smart materials. For example, phenolphthalein diphosphate could be incorporated into hydrogels or polymer films, which would change color in the presence of phosphatase activity. Such materials could be used to detect microbial contamination or to monitor enzymatic processes in industrial bioreactors. d-nb.info

In biotechnology, the principle of using phenolphthalein diphosphate to detect phosphatase activity is employed in screening metagenomic libraries for novel enzymes. uni-goettingen.de Another potential application is in the development of self-indicating sterilization systems, where the inactivation of a heat-stable phosphatase, detected by the lack of color change with phenolphthalein diphosphate, would confirm the success of the sterilization process. google.com The versatility of the phenolphthalein structure suggests that with creative chemical engineering, many more non-clinical applications are on the horizon. google.com

Q & A

Q. How can researchers confirm the identity of phenolphthalein diphosphate calcium salt in a synthetic sample?

To verify the compound, use spectroscopic techniques such as ¹H/³¹P NMR to confirm the phosphate ester structure and phenolphthalein backbone. FTIR can validate the presence of P-O-Ca bonds (600–900 cm⁻¹) and aromatic C-O stretches. Cross-reference the molecular formula (C₂₀H₁₂Ca₂O₁₀P₂, MW 554.41) with mass spectrometry (ESI-MS) for exact mass matching . For crystallinity analysis, X-ray diffraction (XRD) can differentiate it from structurally similar calcium phosphates (e.g., Ca₂P₂O₇) .

Q. What are the solubility characteristics of this compound in aqueous and organic solvents?

The compound exhibits limited solubility in water due to its ionic calcium phosphate groups. Use 50% ethanol or acetate buffer (pH 3.5) to enhance solubility, as demonstrated in phenolphthalein-based assays . In organic solvents, test dimethyl sulfoxide (DMSO) for partial dissolution, but avoid alcohols like methanol due to potential ester hydrolysis. Always centrifuge suspensions (10,000 × g, 10 min) to remove undissolved particulates .

Q. How should standardized solutions of this compound be prepared for enzymatic assays?

Prepare a 1.0% w/v stock solution in 50% ethanol, then dilute in calcium-containing buffers (e.g., 10 mM CaCl₂) to stabilize the phosphate groups. Validate concentration via UV-Vis at 550 nm (phenolphthalein’s λmax in basic conditions). For long-term stability, store aliquots at –20°C and avoid freeze-thaw cycles .

Advanced Research Questions

Q. How can researchers resolve discrepancies in alkaline phosphatase (ALP) activity assays using this compound as a substrate?

Inconsistent results often arise from calcium-phosphate precipitation interfering with absorbance readings . Mitigate this by:

- Adding 5 mM EDTA to chelate free Ca²⁺ and prevent precipitate formation .

- Using a pH 10.5 carbonate buffer to maintain ALP activity while minimizing spontaneous hydrolysis of the substrate .

- Quantifying liberated phenolphthalein via HPLC to bypass spectral interference from colloidal calcium phosphate .

Q. What methodologies optimize the detection of calcium phosphate co-precipitates in histochemical staining?

After enzymatic cleavage, incubate samples with cobalt nitrate (0.1 M, pH 8.5) to convert calcium phosphate to cobalt phosphate. Treat with ammonium sulfide to form black CoS precipitates , enhancing contrast for microscopy. Validate using energy-dispersive X-ray spectroscopy (EDS) to confirm Ca/P ratios .

Q. How do competing calcium salts (e.g., CaHPO₄) affect this compound’s performance in kinetic studies?

Calcium ions from competing salts (e.g., CaHPO₄) can saturate binding sites on enzymes like ALP, reducing substrate turnover. Pre-treat samples with ion-exchange resins (e.g., Chelex 100) to remove exogenous Ca²⁺. Alternatively, use a calcium ion-selective electrode to monitor free Ca²⁺ concentrations during assays .

Q. What protocols ensure accurate quantification of phosphate release in hydrolysis studies?

Employ a two-step assay :

Terminate hydrolysis with 0.5 M HCl to precipitate residual calcium phosphate.

Measure liberated inorganic phosphate (Pi) via the molybdate-blue method (A₈₅₀ nm) after centrifuging precipitates (15,000 × g, 15 min). For trace Pi, use a malachite green assay with 10 nM sensitivity .

Q. How can researchers stabilize this compound in aqueous solutions for long-term studies?

Add 0.02% sodium azide to inhibit microbial growth and store solutions in amber vials at 4°C. For buffered systems, maintain pH ≤ 6.0 to slow hydrolysis. Periodically validate stability via HPLC to detect degradation products (e.g., free phenolphthalein) .

Methodological Notes

- Data Contradictions : Discrepancies in enzymatic activity may arise from lot-to-lot variability in calcium salt purity. Always perform elemental analysis (ICP-MS for Ca/P ratios) on new batches .

- Experimental Controls : Include heat-inactivated enzyme controls to account for non-enzymatic substrate hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.